1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
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Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H19BrN2O4 and its molecular weight is 371.231. The purity is usually 95%.
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Scientific Research Applications
Pyridylcarbene Formation
Research indicates that bromo-substituted pyridines can decompose to form pyridylcarbene intermediates, which are important in the stabilization and formation of various pyridine derivatives (Abarca et al., 2006).
Chemodivergent Synthesis
A study demonstrates the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, showing the versatility of such compounds in chemical synthesis (Liu et al., 2019).
Synthesis and Structural Studies
The synthesis and structural assessment of derivatives from 2-aminopyridines have been explored, highlighting the importance of these compounds in the development of new chemical structures (Chui et al., 2004).
Biological Activity
Research on compounds containing pyrrolidin-1-yl and pyrimidin-4-yl groups has revealed pronounced plant growth stimulating effects, indicating potential applications in agriculture (Pivazyan et al., 2019).
Novel Synthesis Approaches
Studies have explored novel synthesis methods of bromo-substituted pyrrolidin-1-yl derivatives, contributing to advancements in synthetic chemistry (Sarbu et al., 2019).
Antibacterial Activity
Certain derivatives of 2-bromo-4-(pyrrolidin-1-yl)pyridine have shown significant antibacterial activity, suggesting potential in medical applications (Bogdanowicz et al., 2013).
Efficient Large-Scale Synthesis
Methods for efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate have been developed, which is crucial for industrial applications (Morgentin et al., 2009).
Properties
IUPAC Name |
[1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c1-10(19)22-15(2,3)14(20)18-8-6-11(9-18)21-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJNFJQRMPAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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